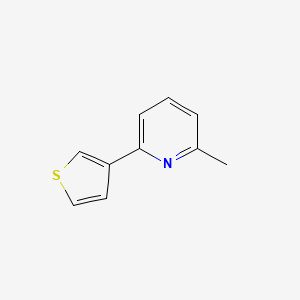

2-Methyl-6-(3-thienyl)pyridine

Descripción general

Descripción

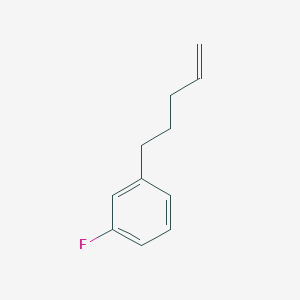

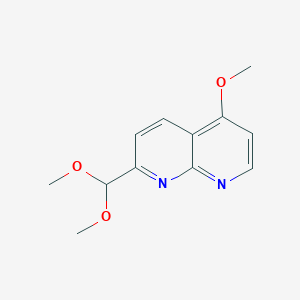

“2-Methyl-6-(3-thienyl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group and a thienyl group attached to the pyridine ring .

Synthesis Analysis

The synthesis of substituted pyridines, such as “2-Methyl-6-(3-thienyl)pyridine”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(3-thienyl)pyridine” consists of a pyridine ring with a methyl group attached at the 2-position and a thienyl group attached at the 6-position . The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom .Aplicaciones Científicas De Investigación

1. Metabotropic Glutamate Receptor Antagonism

2-Methyl-6-(phenylethynyl)pyridine, closely related to 2-Methyl-6-(3-thienyl)pyridine, has been studied as a potent noncompetitive mGlu5 receptor antagonist. This compound exhibits potential in addressing shortcomings such as off-target activity and poor aqueous solubility in therapeutic agents, with applications in models of anxiety (Cosford et al., 2003).

2. Fluorescence Studies and Antitumor Properties

Thieno[3,2-b]pyridine derivatives, including those structurally related to 2-Methyl-6-(3-thienyl)pyridine, have shown notable fluorescence quantum yields and solvatochromic behavior. These derivatives, when incorporated into lipid membranes or nanoliposome formulations, display potential for drug delivery applications in antitumor therapies (Carvalho et al., 2013).

3. Catalytic Activity in Ethylene Oligomerization

The structural variation in thienyl-iminopyridine ligands, akin to 2-Methyl-6-(3-thienyl)pyridine, significantly influences the catalytic activity of cobalt(II) complexes in ethylene oligomerization. These variations can dictate the selectivity and efficiency in the conversion of ethylene to α-olefins, demonstrating the relevance in catalytic processes (Bianchini et al., 2007).

4. Application as Disperse Dyes

Pyridine-thieno[2,3-b]pyridine derivatives, structurally similar to 2-Methyl-6-(3-thienyl)pyridine, have been synthesized and applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties suggest potential applications in the textile industry (Ho, 2005).

5. Photophysical Characterization in Platinum Complexes

2-(2-Thienyl)pyridine derivatives have been utilized as cyclometallating ligands in the synthesis of luminescent platinum complexes. These complexes, including variations related to 2-Methyl-6-(3-thienyl)pyridine, exhibit distinct photoluminescence and electronic absorption spectra, with potential applications in materials science and luminescence studies (Kozhevnikov et al., 2009).

Safety And Hazards

Direcciones Futuras

The future directions for “2-Methyl-6-(3-thienyl)pyridine” could involve further exploration of its synthesis methods and potential applications. One study suggests the need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Another study suggests the potential for developing new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

2-methyl-6-thiophen-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-3-2-4-10(11-8)9-5-6-12-7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAGSBLOEKQHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(3-thienyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1391918.png)

![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)

![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)

![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)